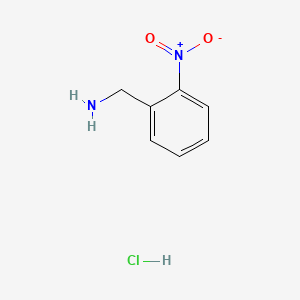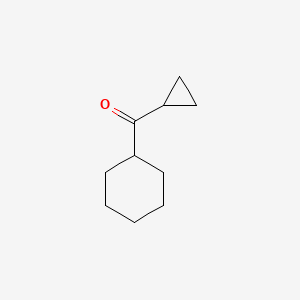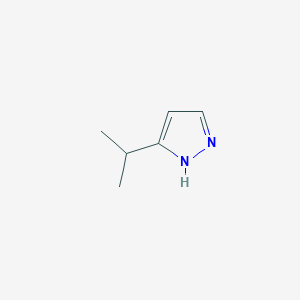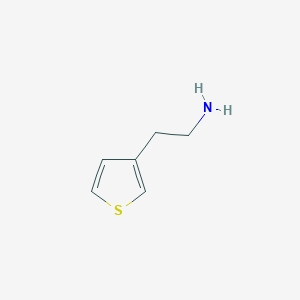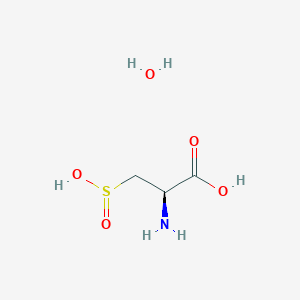
L-半胱氨酸亚磺酸一水合物
概述
描述
L-胱氨酸亚磺酸(水合物)是一种有机化合物,化学式为C3H7NO4S·H2O。它是氨基酸中罕见的带有亚磺酸官能团的例子。该化合物是一种兴奋性氨基酸,也是代谢型谷氨酸受体的激动剂。 它在各种生化过程中发挥着重要作用,包括心血管功能的调节和氧化应激反应 .
科学研究应用
L-胱氨酸亚磺酸(水合物)具有广泛的科学研究应用:
化学: 用作合成各种含硫化合物的试剂。
生物学: 作为代谢型谷氨酸受体的激动剂,影响神经递质的功能。
医学: 研究其在调节心血管功能方面的潜在作用,以及作为氧化应激的生物标志物。
作用机制
L-胱氨酸亚磺酸(水合物)主要通过与代谢型谷氨酸受体的相互作用发挥作用。它在特定细胞类型中增加细胞内肌醇磷酸水平并抑制cAMP的产生。 该化合物选择性地与代谢型谷氨酸受体1α结合,而不是其他受体,影响各种生理过程,包括心血管调节和神经传递 .
安全和危害
L-Cysteinesulfinic acid monohydrate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
未来方向
L-Cysteinesulfinic acid monohydrate has potential applications in research, particularly in the fluorescence measurement of cysteine oxidation . It is also part of Sigma’s Library of Pharmacologically Active Compounds (LOPAC 1280), a biologically annotated collection of high-quality, ready-to-screen compounds .
生化分析
Biochemical Properties
L-Cysteinesulfinic acid monohydrate plays a significant role in biochemical reactions, particularly in the regulation of cardiovascular functions and neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is cysteine dioxygenase, which catalyzes the conversion of cysteine to L-Cysteinesulfinic acid monohydrate. This compound also acts as an agonist at several metabotropic glutamate receptors, including mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 . These interactions highlight its importance in modulating neurotransmitter activity and cardiovascular regulation.
Cellular Effects
L-Cysteinesulfinic acid monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to regulate cardiovascular functions and act as a neurotransmitter . In cellular models, it affects the fluorescence measurement of cysteine oxidation, indicating its role in oxidative stress responses . Additionally, its interaction with metabotropic glutamate receptors suggests its involvement in modulating synaptic transmission and neuronal excitability.
Molecular Mechanism
The molecular mechanism of L-Cysteinesulfinic acid monohydrate involves its binding interactions with metabotropic glutamate receptors, where it acts as an agonist . This binding leads to the activation of downstream signaling pathways that influence neurotransmitter release and synaptic plasticity. Furthermore, L-Cysteinesulfinic acid monohydrate is involved in the regulation of cardiovascular functions through its interaction with specific receptors and enzymes . These molecular interactions underscore its role in modulating both neuronal and cardiovascular activities.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Cysteinesulfinic acid monohydrate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been used in fluorescence measurements to study cysteine oxidation, indicating its role in oxidative stress responses . The compound’s stability and degradation over time are crucial for its effectiveness in experimental settings, and its long-term effects on cellular function are still being investigated.
Metabolic Pathways
L-Cysteinesulfinic acid monohydrate is involved in several metabolic pathways, including the metabolism of sulfur-containing amino acids. It is synthesized from cysteine by the enzyme cysteine dioxygenase and can be further metabolized to taurine and hypotaurine . These metabolic pathways highlight its role in maintaining sulfur amino acid homeostasis and its involvement in various physiological processes.
Transport and Distribution
The transport and distribution of L-Cysteinesulfinic acid monohydrate within cells and tissues involve specific transporters and binding proteins. Its interaction with metabotropic glutamate receptors suggests its localization in neuronal tissues, where it modulates synaptic transmission . Additionally, its role in cardiovascular regulation indicates its presence in cardiovascular tissues. Understanding its transport and distribution is essential for elucidating its physiological functions.
Subcellular Localization
L-Cysteinesulfinic acid monohydrate is localized in specific subcellular compartments, where it exerts its activity. Its interaction with metabotropic glutamate receptors indicates its presence in synaptic regions, influencing neurotransmitter release and synaptic plasticity Additionally, its involvement in oxidative stress responses suggests its localization in cellular compartments associated with redox regulation
准备方法
合成路线和反应条件
L-胱氨酸亚磺酸(水合物)可以通过活性氧对L-半胱氨酸的氧化合成。胱氨酸双加氧酶催化L-半胱氨酸转化为L-胱氨酸亚磺酸。 此反应通常在生理条件下发生,需要氧气和特定辅因子的存在 .
工业生产方法
L-胱氨酸亚磺酸(水合物)的工业生产涉及生物技术方法,利用微生物发酵生产L-半胱氨酸,然后氧化成L-胱氨酸亚磺酸。 该方法确保了该化合物的高产率和纯度 .
化学反应分析
反应类型
L-胱氨酸亚磺酸(水合物)会发生各种化学反应,包括:
氧化: 它可以进一步氧化形成L-胱氨酸。
还原: 在特定条件下,它可以还原回L-半胱氨酸。
脱羧: 它可以脱羧形成牛磺酸
常用试剂和条件
氧化: 通常使用活性氧,例如过氧化氢。
还原: 可以使用硼氢化钠等还原剂。
脱羧: 使用亚磺丙氨酸脱羧酶的酶促脱羧.
主要生成产物
氧化: L-胱氨酸。
还原: L-半胱氨酸。
脱羧: 牛磺酸,它可以进一步氧化为牛磺酸.
相似化合物的比较
类似化合物
L-半胱氨酸: L-胱氨酸亚磺酸的前体,参与类似的生化途径。
L-胱氨酸: L-胱氨酸亚磺酸的氧化产物,具有相似但不同的生物活性。
牛磺酸: 脱羧产物,进一步氧化为牛磺酸.
独特性
L-胱氨酸亚磺酸(水合物)因其亚磺酸官能团而具有独特性,该官能团赋予其独特的化学反应性和生物活性。 它作为代谢型谷氨酸受体激动剂的作用及其在氧化应激反应中的作用使其与其他类似化合物区别开来 .
属性
IUPAC Name |
(2R)-2-amino-3-sulfinopropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S.H2O/c4-2(3(5)6)1-9(7)8;/h2H,1,4H2,(H,5,6)(H,7,8);1H2/t2-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXTMZYGQXTCZ-DKWTVANSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017569 | |
| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207121-48-0 | |
| Record name | 3-Sulfino-L-alanine hydrate (1:1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Cysteinesulfinic Acid Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


